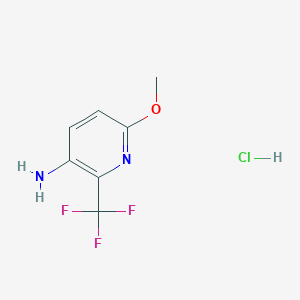

![molecular formula C19H22BrN3O2S B2589586 1-(1-(4-Bromobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide CAS No. 2034608-79-0](/img/structure/B2589586.png)

1-(1-(4-Bromobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of benzothiadiazole, which is a type of heterocyclic compound. Benzothiadiazoles are known for their wide range of applications in organic chemistry and materials science .

Molecular Structure Analysis

The compound contains a benzothiadiazole ring, a piperidine ring, and a bromobenzyl group. The benzothiadiazole ring is electron-deficient, which could make it useful for sensing electron-rich molecules .科学的研究の応用

Synthesis and Chemical Reactions

Nucleophilic Substitution and Reduction

Bromobenzyl thiadiazole derivatives undergo nucleophilic substitution reactions leading to various derivatives. For instance, nucleophilic substitution of 4-bromobenzo[1,2-c;3,4-c′]bis[1,2,5]thiadiazole has been explored, resulting in derivatives through reactions with nucleophiles like allyl alcohol, leading to rearranged products upon heating. Reduction of these derivatives can yield benzenetetraamine compounds, indicating the versatility in synthesizing complex heterocyclic structures (Mataka et al., 1992).

Ring Contraction for Pharmacologically Relevant Derivatives

An efficient synthesis of 4H-benzo[b][1,4]thiazine 1,1-dioxides through ring contraction of 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides has been demonstrated. This process, involving carbon-sulfur bond formation, highlights a method for accessing pharmacologically relevant derivatives from commercially available materials (Fülöpová et al., 2015).

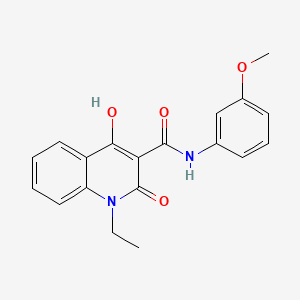

Biological and Medicinal Applications

Antimicrobial and Antioxidant Activities

Benzimidazole derivatives containing triazole, thiadiazole, and oxadiazole rings have shown promising α-glucosidase inhibitory, antimicrobial, and antioxidant activities. This suggests potential applications in treating diabetes and infections, as well as in antioxidant therapies (Menteşe et al., 2015).

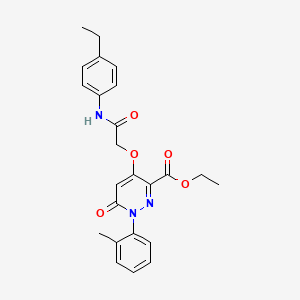

Synthesis of Novel Thiadiazole Amide Derivatives

Novel thiadiazole amide compounds containing piperazine have been synthesized and shown to possess inhibitory effects on Xanthomonas campestris pv. oryzae, indicating potential applications in agricultural biotechnology to combat bacterial infections in crops (Xia, 2015).

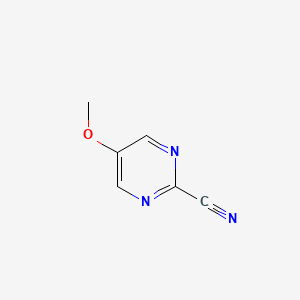

Photodynamic Therapy for Cancer Treatment

Zinc phthalocyanines substituted with thiadiazole derivative groups have shown high singlet oxygen quantum yields, making them potential candidates for Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

将来の方向性

作用機序

Target of Action

The compound “1-(1-(4-Bromobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide” belongs to the class of 1,3,4-thiadiazoles . Compounds in this class have been found to exhibit a wide range of biological activities, including antimicrobial and fluorescent properties . Therefore, the compound could potentially interact with a variety of biological targets.

Mode of Action

Many 1,3,4-thiadiazoles act by interacting with biological targets and causing changes in their function .

Biochemical Pathways

Without specific studies on “this compound”, it’s difficult to determine the exact biochemical pathways it affects. Many 1,3,4-thiadiazoles affect various biochemical pathways due to their broad range of biological activities .

特性

IUPAC Name |

3-[1-[(4-bromophenyl)methyl]piperidin-4-yl]-1-methyl-2λ6,1,3-benzothiadiazole 2,2-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BrN3O2S/c1-21-18-4-2-3-5-19(18)23(26(21,24)25)17-10-12-22(13-11-17)14-15-6-8-16(20)9-7-15/h2-9,17H,10-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWWLHJNHYXSBKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)CC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorophenyl)-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2589505.png)

![3,5-dimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2589507.png)

![N-(3-chloro-2-methylphenyl)-N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide](/img/structure/B2589510.png)

![N-(4-bromo-3-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2589518.png)

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-(pyridin-4-ylthio)acetate](/img/structure/B2589519.png)

![2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetamide](/img/structure/B2589521.png)

![N-[(E)-3-Methylsulfonylprop-2-enyl]-3-(4-oxoquinazolin-3-yl)propanamide](/img/structure/B2589525.png)